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An In-Depth Technical Guide to the Spectroscopic Characterization of 7-

Bromobenzo[c]thiadiazole-4-carbaldehyde

Authored by: A Senior Application Scientist
This technical guide provides a comprehensive analysis of the spectroscopic data for 7-

Bromobenzo[c]thiadiazole-4-carbaldehyde, a heterocyclic compound of interest in materials

science and drug development.[1][2] The document is intended for researchers, scientists, and

professionals in drug development, offering in-depth insights into the structural elucidation of

this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and

Mass Spectrometry (MS).

Introduction to 7-Bromobenzo[c]thiadiazole-4-
carbaldehyde
7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde, with the chemical formula C₇H₃BrN₂OS

and a molecular weight of 243.08 g/mol , is a member of the benzothiadiazole family.[1][2]

These compounds are recognized for their unique electronic properties and potential biological

activities.[1] The presence of a bromine atom and an aldehyde functional group makes it a

versatile intermediate for synthesizing more complex molecules, including non-fullerene

acceptors for organic photovoltaics.[2][4] This guide will delve into the spectroscopic

characteristics that define its molecular structure and purity.
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Table 1: General Properties of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

Property Value Reference

CAS Number 1071224-34-4 [1][4][5]

Molecular Formula C₇H₃BrN₂OS [1][2][5]

Molecular Weight 243.08 g/mol [1][2][5]

Appearance
Slightly yellow crystalline

powder
[1][2]

Melting Point 185-186 °C or 192-194 °C [2][4]

Purity >98% (by NMR) [2]

Molecular Structure and Synthesis Overview
The structure of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde consists of a benzene ring fused

to a 1,2,5-thiadiazole ring, with a bromine atom and a carbaldehyde group attached to the

benzene moiety.

Caption: Molecular structure of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde.

The synthesis of this compound generally involves two key steps: bromination of the

benzothiadiazole core followed by formylation.[1][2] One documented method involves the

hydrolysis of 4-bromo-7-(dibromomethyl)benzo[c][1][2][3]thiadiazole using aqueous silver

nitrate in acetonitrile to yield the final aldehyde product.[4]

Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 7-Bromobenzo[c]thiadiazole-4-carbaldehyde, both ¹H and ¹³C NMR provide

definitive structural information.

The ¹H NMR spectrum, typically recorded in deuterated chloroform (CDCl₃), reveals the distinct

protons in the molecule.
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Table 2: ¹H NMR Spectroscopic Data

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Reference

10.71 Singlet 1H
Aldehyde proton

(-CHO)
[4]

8.09-8.03 Multiplet 2H Aromatic protons [4]

Alternative reported values: δ 9.90 (s, 1H), 8.18 (d, J = 7.8 Hz), 7.95 (d, J = 7.8 Hz).[1]

The downfield chemical shift of the aldehyde proton (around 10.71 ppm or 9.90 ppm) is

characteristic and is due to the deshielding effect of the electronegative oxygen atom and the

aromatic system.[1][4] The aromatic region shows two protons, consistent with the disubstituted

benzene ring. The observed multiplet or doublets arise from the coupling between these

adjacent aromatic protons.[1][4]

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment Reference

188.0 Carbonyl carbon (C=O) [4]

153.8 Aromatic carbon (C-N) [4]

152.1 Aromatic carbon (C-N) [4]

131.9 Aromatic carbon (C-H) [4]

131.5 Aromatic carbon (C-H) [4]

126.7 Aromatic carbon (C-CHO) [4]

121.7 Aromatic carbon (C-Br) [4]

The signal at 188.0 ppm is indicative of the aldehyde carbonyl carbon. The remaining signals in

the aromatic region (121.7-153.8 ppm) correspond to the six carbons of the fused ring system.
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The carbons attached to heteroatoms (N and Br) and the aldehyde group are assigned based

on expected electronic effects and comparison with similar structures.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: IR Spectroscopic Data

Wavenumber (cm⁻¹) Assignment Reference

3078, 3021 Aromatic C-H stretching [4]

2835, 2728 Aldehyde C-H stretching [4]

1702 Carbonyl (C=O) stretching [4]

1526 Aromatic C=C stretching [4]

1268, 1102, 937, 879 Fingerprint region [4]

A key absorption band is observed at 1702 cm⁻¹, which is characteristic of the carbonyl group

of an aromatic aldehyde.[4] The presence of bands around 2835 cm⁻¹ and 2728 cm⁻¹ further

confirms the aldehyde C-H stretching. The peaks above 3000 cm⁻¹ are typical for aromatic C-H

stretching vibrations.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

High-Resolution Mass Spectrometry (HRMS) using Fast Atom Bombardment (FAB+) confirms

the elemental composition. The observed molecular ion peaks show a characteristic isotopic

pattern for a bromine-containing compound due to the presence of ⁷⁹Br and ⁸¹Br isotopes in an

approximate 1:1 ratio.[1][4]

Table 5: High-Resolution Mass Spectrometry Data
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Ion Calculated m/z Measured m/z Reference

[C₇H₃⁷⁹BrN₂OS]⁺ 241.9149 241.9149 [4]

[C₇H₃⁸¹BrN₂OS]⁺ 243.9129 243.9137 [4]

The mass spectrum would exhibit two molecular ion peaks of nearly equal intensity at m/z

values differing by 2, which is a definitive indicator of the presence of a single bromine atom in

the molecule.[1]

Experimental Protocols
Synthesis of 7-Bromobenzo[c]thiadiazole-4-
carbaldehyde
The following is a representative protocol for the synthesis of the title compound:

Starting Material: 4-bromo-7-(dibromomethyl)benzo[c][1][2][3]thiadiazole.[4]

Reaction: A solution of the starting material (e.g., 260 mg, 0.67 mmol) in acetonitrile (8 mL) is

prepared.[4]

Reagent Addition: An aqueous solution of silver nitrate (285 mg, 1.68 mmol, in 1.7 mL of

water) is added to the stirred solution.[4]

Reaction Conditions: The mixture is heated to reflux for 2 hours.[4]

Work-up: After cooling to room temperature, the precipitate of AgBr is removed by filtration.

The filtrate is extracted with dichloromethane. The combined organic layers are washed with

saturated brine, dried over anhydrous magnesium sulfate, and filtered.[4]

Purification: The solvent is removed by rotary evaporation to yield the product as a white

solid (yield: 92%).[4]
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Synthesis Workflow

Start: 4-bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole React with aq. AgNO3 in acetonitrile Reflux for 2 hours Filter to remove AgBr Extract with Dichloromethane Purify by rotary evaporation Product: 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

Click to download full resolution via product page

Caption: A simplified workflow for the synthesis of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde.

Conclusion
The spectroscopic data presented in this guide provide a robust and self-validating

characterization of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde. The ¹H and ¹³C NMR spectra

define the carbon-hydrogen framework, the IR spectrum confirms the presence of key

functional groups, and mass spectrometry verifies the molecular weight and elemental

composition. This comprehensive analysis is crucial for ensuring the identity and purity of this

compound in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1375072#spectroscopic-data-nmr-ir-mass-of-7-
bromobenzo-c-thiadiazole-4-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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